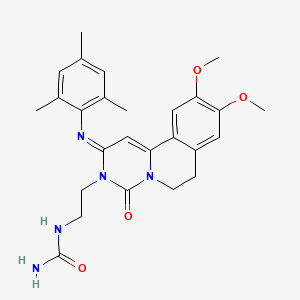










|
REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:33]([CH3:34])=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=3[CH3:36])[N:21]([CH2:24][CH2:25][NH2:26])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2.Cl.[OH-].[Na+]>O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:29]([CH3:36])=[CH:30][C:31]([CH3:35])=[CH:32][C:33]=3[CH3:34])[N:21]([CH2:24][CH2:25][NH:26][C:2](=[O:1])[NH2:3])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[Na+]
|
|
Name
|
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCN)=NC3=C(C=C(C=C3C)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
92 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 h at 80° C. the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
at 80° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice-bath
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (3×200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3)
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with ether
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCNC(N)=O)=NC3=C(C=C(C=C3C)C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:33]([CH3:34])=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=3[CH3:36])[N:21]([CH2:24][CH2:25][NH2:26])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2.Cl.[OH-].[Na+]>O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:29]([CH3:36])=[CH:30][C:31]([CH3:35])=[CH:32][C:33]=3[CH3:34])[N:21]([CH2:24][CH2:25][NH:26][C:2](=[O:1])[NH2:3])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[Na+]
|
|
Name
|
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCN)=NC3=C(C=C(C=C3C)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
92 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 h at 80° C. the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
at 80° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice-bath
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (3×200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3)
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with ether
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCNC(N)=O)=NC3=C(C=C(C=C3C)C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |